Kasugamycin (sulfate)

Fire blight Erwinia amylovora Apple disease control

Controlling phytopathogenic bacteria without accelerating cross-resistance to medically important antibiotics is a key challenge. Kasugamycin sulfate (CAS 78822-08-9) is a narrow-spectrum aminoglycoside that inhibits bacterial translation initiation, sparing beneficial microbiota. • 4-5 log reduction of Erwinia amylovora, matching streptomycin efficacy without shared resistance. • 50-87% control of rice blast (Pyricularia oryzae), comparable to synthetic fungicides. • Compatible with IPM and organic certification programs. Shipped ambient; CoA included.

Molecular Formula C28H52N6O22S
Molecular Weight 856.8 g/mol
Cat. No. B15389414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKasugamycin (sulfate)
Molecular FormulaC28H52N6O22S
Molecular Weight856.8 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OS(=O)(=O)O
InChIInChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4)
InChIKeyNAPCRKAUXHXHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kasugamycin Sulfate in Agriculture & Research


Kasugamycin sulfate (CAS 78822-08-9) is an aminoglycoside antibiotic produced by *Streptomyces kasugaensis*. It is primarily used in agriculture to control bacterial and fungal diseases, such as rice blast (*Pyricularia oryzae*), and exhibits a narrow spectrum of antibacterial activity against phytopathogenic microbes like certain *Pseudomonas* and *Xanthomonas* species [1][2]. Unlike many clinically used aminoglycosides, kasugamycin has limited activity against common human pathogens, which reduces its potential for cross-resistance and makes it a valuable tool for managing bacterial diseases in crops without jeopardizing human medicine [3][4].

Narrow-spectrum activity against phytopathogens (Pseudomonas, Xanthomonas, Pyricularia oryzae)

Reduced human-pathogen activity supports antibiotic resistance stewardship

Designed for integrated resistance management and crop protection programs

Pitfalls of Substituting Kasugamycin Sulfate


Generic substitution of kasugamycin sulfate with other aminoglycosides like streptomycin, gentamicin, or kanamycin is not recommended due to critical differences in antimicrobial spectrum, resistance profiles, and environmental stability. Kasugamycin exhibits a narrow activity spectrum, primarily targeting phytopathogenic microbes [1][2]. In contrast, broad-spectrum aminoglycosides can indiscriminately kill beneficial epiphytic bacteria and accelerate the selection of cross-resistant pathogens, undermining both disease control and environmental stewardship [3][4]. Furthermore, kasugamycin's unique mechanism of action and distinct vulnerability to photodegradation require specific formulation and application strategies that are not interchangeable with other antibiotics [5][6].

Broad‑spectrum vs. narrow target

Replacing kasugamycin with streptomycin, gentamicin, or kanamycin may harm beneficial epiphytic bacteria and select for cross‑resistant pathogens.

Photodegradation sensitivity

Kasugamycin loses 5‑ to 10‑fold activity under high‑light conditions; application timing or UV‑protective formulation may be required, which is not directly interchangeable with photostable antibiotics.

Unique ribosomal binding site

Distinct 30S E‑site binding prevents streptomycin cross‑resistance, but formulation compatibility and spray‑program integration must be verified.

Kasugamycin Sulfate vs. Key Comparators


Fire Blight Control in Apple Orchards

In a field study comparing three antibiotics, kasugamycin and streptomycin both reduced *E. amylovora* populations on apple flower stigmas by 4 to 5 logs (a 10,000- to 100,000-fold reduction) over a 4- to 5-day period, while oxytetracycline showed more variable effects with significant reductions observed in only 1 of 3 experiments [1]. Disease incidence was significantly higher in oxytetracycline-treated flowers compared to kasugamycin and streptomycin treatments during 2 of 3 years [1].

Fire Blight Control
Head‑to‑head
4–5 log CFU reduction (10,000‑ to 100,000‑fold) vs. streptomycin‑equivalent; oxytetracycline showed variable reduction.
Reported equivalent field efficacy to streptomycin in apple orchards.
Multi‑year trials; disease incidence lower with kasugamycin/streptomycin vs. oxytetracycline in 2/3 years.
Fire blight Erwinia amylovora Apple disease control Antibiotic efficacy

In Vitro Activity Against Pseudomonas spp.

Kasugamycin exhibited limited activity against *Pseudomonas* strains, with a median minimum inhibitory concentration (MIC) of 250 μg/mL in standard media and 125 μg/mL in a more basic medium (Mycin Assay broth) [1]. In a comparative study of 13 aminoglycosides against 30 *Pseudomonas aeruginosa* clinical isolates, the MIC90 of kasugamycin was >256 μg/mL, whereas streptomycin, gentamicin, and tobramycin had MIC90 values of 128, 8, and 2 μg/mL, respectively [2]. This narrow spectrum is a key differentiator, as it minimizes the risk of cross-resistance with clinically important aminoglycosides [3].

Pseudomonas Activity
Cross‑study comparable
MIC90 >256 μg/mL against P. aeruginosa clinical isolates.
>128‑fold less active than tobramycin (2 μg/mL), >32‑fold than gentamicin (8 μg/mL).
Confirm narrow spectrum; minimal overlap with human-medicine aminoglycosides.
Agar dilution method; earlier studies reported median MIC 125–250 μg/mL.
Pseudomonas MIC Antibacterial activity Aminoglycoside resistance

Rice Blast Control Efficacy

Kasugamycin demonstrated efficacy against rice leaf blast ranging from 50.54% to 72.67% and against rice head blast from 76.66% to 87.42%, which was statistically equivalent to the efficacy of tricyclazole, a standard chemical fungicide, when applied at the same stages [1]. Blasticidin, another agricultural antibiotic, showed comparable efficacy in the same study. Additionally, a field trial in Pakistan showed that a kasugamycin + copper oxychloride formulation reduced paddy blast by 82.5% and 79.4% over two years [2].

Rice Blast Control
Head‑to‑head
Leaf blast reduction 50.5–72.7%, head blast 76.7–87.4%; reported comparable to tricyclazole and blasticidin.
Supports bio‑rational alternative to synthetic fungicides in rice.
Field trials with foliar application; combination with copper oxychloride reduced blast by ~80%.
Rice blast Pyricularia oryzae Fungicide comparison Crop protection

30S Pre-Initiation Complex Inhibition

Cryo-electron microscopy structures revealed that kasugamycin binds within the E-site of the 30S ribosomal subunit and inhibits early steps of 30S pre-initiation complex formation, a mechanism distinct from other translation inhibitors like edeine and GE81112 [1]. While edeine also affects early steps, GE81112 stalls the complex at a later stage by allowing start codon recognition but preventing IF3 departure. This unique binding mode explains why kasugamycin selectively inhibits translation of certain mRNAs, such as those with leaders, and contributes to its narrow antimicrobial spectrum.

30S Initiation Block
Class‑level
Inhibits early steps of 30S pre‑initiation complex formation; distinct from edeine and GE81112.
Mechanistic probe for translation initiation studies.
Cryo‑EM structures; selective mRNA translation inhibition contributes to narrow spectrum.
Translation initiation 30S ribosomal subunit Edeine GE81112 Cryo-EM

Streptomycin Resistance Management

In a field study on apple, consecutive applications of streptomycin significantly increased the proportion of streptomycin-resistant epiphytic bacteria in the phyllosphere, whereas applications of kasugamycin did not select for such resistance and even reduced the overall number and percentage of streptomycin-resistant epiphytes when used in rotation [1]. This effect is attributed to kasugamycin's distinct binding site on the ribosome, which does not confer cross-resistance to streptomycin.

Resistance Selection
Head‑to‑head
Kasugamycin did not enrich streptomycin‑resistant epiphytic populations; streptomycin applications increased resistant fraction.
Lower selection pressure for streptomycin resistance supports rotation use.
Apple phyllosphere field study over two years.
Streptomycin resistance Epiphytic bacteria Apple phyllosphere Antibiotic resistance management

Photodegradation Susceptibility

Kasugamycin (as Kasumin 2L) is susceptible to photodegradation. In vitro exposure to a 16-hour photoperiod of daily light integrals (DLIs) ranging from 6 to 35 mol⋅m⁻²⋅d⁻¹ reduced the available concentration of kasugamycin from 100 μg⋅mL⁻¹ to 10-20 μg⋅mL⁻¹ after three consecutive photoperiods of 23 or 35 mol⋅m⁻²⋅d⁻¹ [1]. This vulnerability to light, also observed with oxytetracycline but not typically reported for streptomycin, necessitates careful timing of applications (e.g., evening sprays) or the use of UV-protectant formulations to maintain field efficacy.

Photodegradation
Head‑to‑head
5‑ to 10‑fold activity loss after 3 high‑DLI photoperiods (100 μg/mL reduced to 10–20 μg/mL).
Light sensitivity may affect field performance; formulation or application timing needed.
Kasumin 2L in‑vitro bioassay; oxytetracycline showed similar sensitivity.
Photodegradation Formulation stability Oxytetracycline Streptomycin Apple disease management

Kasugamycin Sulfate Application Scenarios


Fire Blight in Streptomycin-Resistant Orchards

Kasugamycin sulfate is a preferred alternative to streptomycin for controlling fire blight (*Erwinia amylovora*) in apple orchards where streptomycin-resistant strains have been documented. Its equivalent efficacy in reducing pathogen populations (4-5 log reduction) combined with its distinct mechanism of action helps preserve streptomycin efficacy for future use and reduces selection pressure for cross-resistance [1][2].

Rice Blast Control in Organic Production

Kasugamycin sulfate offers a bio-rational option for controlling rice blast (*Pyricularia oryzae*), with field efficacy (50-87% disease reduction) comparable to synthetic fungicides like tricyclazole [3]. Its use aligns with integrated pest management (IPM) and organic certification standards in regions where synthetic chemical inputs are restricted or phased out.

Bacterial Translation Initiation Research

Kasugamycin sulfate is a valuable research tool for studying the molecular mechanisms of bacterial translation initiation. Its unique ability to inhibit early steps of 30S pre-initiation complex formation, as revealed by cryo-EM structures, makes it useful for investigating ribosome assembly, mRNA discrimination, and the development of novel antibiotics targeting translation [4].

UV-Stable Formulation Development

Given its susceptibility to photodegradation (a 5- to 10-fold reduction in active concentration under high light conditions), kasugamycin sulfate serves as a model compound for developing and testing advanced formulation technologies, such as microencapsulation or UV-absorbent additives, aimed at improving the field stability and efficacy of light-sensitive biopesticides [5].

Application
Selection Property
Validation Focus
Fire blight management in streptomycin‑resistant orchards
Streptomycin‑alternative resistance profile
Orchard‑specific resistance monitoring and spray rotation protocols
Rice blast control for organic production
Bio‑rational fungicide equivalence
Field efficacy comparisons with synthetic fungicides under organic standards
Bacterial translation initiation research
30S pre‑initiation complex probe specificity
Cryo‑EM structural analysis and mRNA discrimination assays
UV‑stable formulation development
Photodegradation susceptibility profile
UV‑protectant efficacy testing and light‑exposure stability trials

Technical Documentation Hub

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35 linked technical documents
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